3-Undecanol

Description

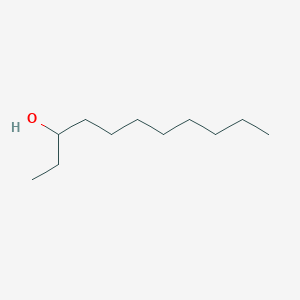

Structure

3D Structure

Properties

IUPAC Name |

undecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCARCYFXWDRVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6929-08-4 | |

| Record name | 3-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6929-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Undecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Undecanol and its Elusive Role in Insect Chemical Communication: A Technical Review

An in-depth examination of the current scientific literature reveals a notable absence of evidence for the natural occurrence of 3-undecanol as a significant semiochemical in insects. Despite extensive research into the chemical ecology of insects and the identification of a wide array of pheromones and other behavior-modifying compounds, this compound has not been identified as a key player in insect communication.

This technical guide provides a comprehensive overview of the search for this compound in insects, details the general methodologies employed for the discovery of insect semiochemicals, and discusses related compounds that are known to play a role in insect interactions. This information is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

The Search for this compound in Insects

Initial investigations into the chemical composition of insect glandular secretions and volatile emissions have largely failed to identify this compound. A notable study on the fruit fly, Bactrocera (bactrocera) cacuminatus, investigated the presence of various compounds in its rectal glandular extracts and volatile emissions. While a range of substances were identified, the presence of 1,7-dioxaspiro[5.5]undecan-3-ol, a structurally related compound, could not be confirmed, suggesting that this compound is also not a significant component for this species[1]. Broader searches of scientific databases and literature on insect pheromones and semiochemicals similarly do not yield substantive reports of this compound's natural occurrence or its role in eliciting behavioral responses in insects.

While the general class of fatty alcohols is commonly associated with insect pheromones, the specific isomer this compound appears to be absent from the known repertoire of insect chemical signals. This is in contrast to other alcohols, such as 1-undecanol (B7770649) and 3-octanol, which have been identified in various insect species and are known to function as pheromones or kairomones.

General Experimental Protocol for Insect Semiochemical Identification

The identification of volatile and non-volatile compounds from insects is a meticulous process that involves several key steps. The following is a generalized workflow that researchers typically follow to identify potential semiochemicals.

Insect Rearing and Sample Collection

-

Insect Rearing : Insects of interest are reared under controlled laboratory conditions to ensure they are healthy and of a known age and mating status.

-

Glandular Extraction : For non-volatile or glandular-sequestered compounds, specific glands (e.g., rectal glands, mandibular glands, pheromone glands) are dissected and extracted with an appropriate solvent (e.g., hexane, dichloromethane).

-

Volatile Collection : To collect airborne signals, insects are placed in a clean, aerated chamber. Air is passed over the insects and then through a trapping material, such as Porapak Q or a solid-phase microextraction (SPME) fiber, to adsorb the volatile organic compounds (VOCs).

Chemical Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary analytical technique used to separate and identify the components of the collected samples. The sample is injected into a gas chromatograph, which separates the compounds based on their volatility and interaction with a stationary phase. The separated compounds then enter a mass spectrometer, which bombards them with electrons to create charged fragments. The resulting mass spectrum is a chemical fingerprint that can be compared to libraries of known compounds for identification.

-

Electroantennography (EAG) : To determine which of the identified compounds are biologically active, an insect's antenna is used as a biological detector. The antenna is placed between two electrodes, and the collected volatile compounds are puffed over it. If a compound elicits a response from the olfactory receptor neurons on the antenna, a change in electrical potential is recorded.

Behavioral Assays

-

Olfactometer Bioassays : To confirm the behavioral effect of an identified compound, olfactometers are used. These devices typically have a Y-shaped or four-armed design, where insects are given a choice between clean air and air carrying the test compound. The number of insects choosing each arm is recorded to determine if the compound is an attractant or a repellent.

-

Field Trapping : For compounds that show promise in laboratory assays, field trials are conducted using traps baited with the synthetic compound to assess its efficacy under natural conditions.

Logical Workflow for Semiochemical Identification

The following diagram illustrates the general workflow for the identification and characterization of insect semiochemicals.

Conclusion

References

The Enigmatic Pathway of 3-Undecanol Biosynthesis in Coleoptera: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The intricate world of insect chemical communication is a burgeoning field of study, offering novel avenues for pest management and the development of targeted pharmaceuticals. Within the order Coleoptera, the largest and most diverse group of insects, long-chain alcohols frequently serve as crucial pheromonal components, mediating aggregation, mating, and other vital behaviors. Among these, 3-undecanol, an eleven-carbon secondary alcohol, has been identified as a significant semiochemical. This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of this compound biosynthesis in Coleoptera, drawing upon established principles of insect fatty acid metabolism and pheromone production. While a complete, empirically validated pathway for this compound remains to be fully elucidated in a specific coleopteran species, this document synthesizes available evidence to propose a scientifically grounded biosynthetic route.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Coleoptera is believed to originate from the ubiquitous fatty acid synthase (FAS) pathway, which is responsible for the de novo synthesis of saturated fatty acids.[1][2] The proposed pathway involves a series of enzymatic modifications, including hydroxylation and reduction, to yield the final C11 alcohol.

The central hypothesis posits that a common long-chain fatty acid, such as palmitic acid (C16:0) or stearic acid (C18:0), serves as the initial precursor.[3] This precursor then undergoes a critical hydroxylation step at the C-3 position, followed by subsequent chain shortening to achieve the 11-carbon backbone. The final step involves the reduction of the carboxyl group to an alcohol.

A key enzymatic player in this proposed pathway is a member of the cytochrome P450 (CYP) superfamily.[4][5] These enzymes are well-known for their role in the hydroxylation of a wide array of endogenous and exogenous compounds in insects, including fatty acids.[6][7] Specifically, a P450 enzyme with regioselectivity for the C-3 position of a fatty acyl chain is hypothesized to be the catalyst for the initial hydroxylation. Following hydroxylation, the 3-hydroxy fatty acid would likely undergo chain shortening via a modified β-oxidation process. The final step is the reduction of the 3-hydroxy-undecanoyl-CoA to this compound, a reaction catalyzed by a fatty acyl-CoA reductase (FAR).[1][8]

// Nodes Acetyl_CoA [label="Acetyl-CoA"]; Malonyl_CoA [label="Malonyl-CoA"]; FAS [label="Fatty Acid Synthase\n(FAS) Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Palmitoyl_CoA [label="Palmitoyl-CoA (C16:0)"]; P450 [label="Cytochrome P450\n3-Hydroxylase\n(Hypothesized)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "3_Hydroxy_Palmitoyl_CoA" [label="3-Hydroxy-Palmitoyl-CoA"]; Beta_Oxidation [label="Chain Shortening\n(Modified β-Oxidation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3_Hydroxy_Undecanoyl_CoA" [label="3-Hydroxy-Undecanoyl-CoA"]; FAR [label="Fatty Acyl-CoA\nReductase (FAR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "3_Undecanol" [label="this compound", shape=rectangle, style="filled,bold", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges Acetyl_CoA -> Malonyl_CoA [label="ACC"]; Malonyl_CoA -> FAS; FAS -> Palmitoyl_CoA; Palmitoyl_CoA -> "3_Hydroxy_Palmitoyl_CoA" [label="Hydroxylation", arrowhead="normal"]; "3_Hydroxy_Palmitoyl_CoA" -> P450 [style=invis]; P450 -> "3_Hydroxy_Palmitoyl_CoA" [dir=none, style=dashed, color="#5F6368"]; "3_Hydroxy_Palmitoyl_CoA" -> Beta_Oxidation [style=invis]; Beta_Oxidation -> "3_Hydroxy_Undecanoyl_CoA" [label="2 cycles"]; "3_Hydroxy_Undecanoyl_CoA" -> "3_Undecanol" [label="Reduction", arrowhead="normal"]; "3_Undecanol" -> FAR [style=invis]; FAR -> "3_Undecanol" [dir=none, style=dashed, color="#5F6368"];

// Invisible edges for alignment FAS -> P450 [style=invis]; P450 -> Beta_Oxidation [style=invis]; Beta_Oxidation -> FAR [style=invis]; }

Figure 1: Hypothesized biosynthetic pathway of this compound in Coleoptera.Quantitative Data on Related Pheromone Components

| Species | Pheromone Component | Ratio | Reference |

| Pyrrhidium sanguineum | (R)-3-hydroxy-2-hexanone | Major Component | [9] |

| (R)-2-methyl-1-butanol | 1-15:100 (relative to major) | [9] | |

| Phymatodes testaceus | (R)-2-methyl-1-butanol | Primary Component | [9] |

| Multiple Cerambycinae species | (R)-3-hydroxyhexan-2-one | Common major component | [10] |

| 2,3-hexanediols | Common minor components | [10] |

Key Experimental Protocols

The elucidation of insect pheromone biosynthetic pathways relies on a combination of analytical chemistry, molecular biology, and biochemical techniques. The following are detailed methodologies for key experiments relevant to investigating the this compound pathway.

Pheromone Collection and Identification

Objective: To collect and identify volatile compounds produced by the target coleopteran species.

Protocol: Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

-

Insect Preparation: Place individual or small groups of insects (separated by sex) into a glass aeration chamber.

-

Volatile Trapping: Insert a conditioned SPME fiber (e.g., PDMS/DVB) into the chamber, ensuring it does not touch the insects.

-

Collection Period: Allow volatiles to adsorb onto the fiber for a defined period (e.g., 2-24 hours) at a controlled temperature and photoperiod that mimics the insect's natural activity period.

-

Analysis: Immediately desorb the collected volatiles in the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and identification.[6]

// Nodes Insect [label="Insect in\nAeration Chamber"]; SPME_Fiber [label="SPME Fiber\n(Adsorption)"]; GC_MS [label="GC-MS Analysis"]; Data_Analysis [label="Compound\nIdentification"];

// Edges Insect -> SPME_Fiber [label="Volatile Release"]; SPME_Fiber -> GC_MS [label="Thermal Desorption"]; GC_MS -> Data_Analysis [label="Mass Spectra"]; }

Figure 2: Experimental workflow for SPME-GC-MS analysis of insect volatiles.Radiolabeling Studies to Trace Biosynthetic Precursors

Objective: To identify the fatty acid precursors of this compound.

Protocol: Topical Application of Labeled Precursors

-

Precursor Synthesis: Synthesize or procure a radiolabeled (e.g., ¹⁴C or ³H) or stable isotope-labeled (e.g., ²H or ¹³C) potential fatty acid precursor (e.g., [¹⁴C]palmitic acid).

-

Application: Topically apply a small, known amount of the labeled precursor in a suitable solvent (e.g., hexane) to the insect's abdomen, near the site of the pheromone gland.

-

Incubation: Allow the insect to metabolize the precursor for a specific period.

-

Extraction: Extract the pheromone gland or collect headspace volatiles as described previously.

-

Analysis: Analyze the extract or collected volatiles using radio-GC or GC-MS to detect the incorporation of the label into this compound and potential intermediates.[11][12]

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To identify and characterize the enzymes (e.g., P450 hydroxylase, FAR) involved in the biosynthetic pathway.

Protocol: Expression in a Baculovirus-Insect Cell System

-

Gene Identification and Cloning: Identify candidate genes (e.g., from transcriptome data) and clone the full-length cDNA into a baculovirus transfer vector.

-

Recombinant Baculovirus Production: Co-transfect insect cells (e.g., Sf9) with the transfer vector and linearized baculovirus DNA to generate a recombinant virus.

-

Protein Expression: Infect a larger culture of insect cells with the high-titer recombinant virus to express the target enzyme.[13][14]

-

Enzyme Assay: Prepare cell lysates or microsomes and incubate with the hypothesized substrate (e.g., palmitoyl-CoA for a P450 hydroxylase, or 3-hydroxy-undecanoyl-CoA for a FAR) and necessary co-factors (e.g., NADPH).

-

Product Analysis: Analyze the reaction products by GC-MS or LC-MS to confirm the enzymatic activity and identify the products.[7]

// Nodes Gene_Cloning [label="Candidate Gene Cloning"]; Baculovirus_Production [label="Recombinant Baculovirus\nProduction"]; Protein_Expression [label="Heterologous Protein\nExpression in Insect Cells"]; Enzyme_Assay [label="Enzyme Assay with\nHypothesized Substrate"]; Product_Analysis [label="Product Analysis\n(GC-MS / LC-MS)"]; Functional_Confirmation [label="Functional Confirmation\nof Enzyme"];

// Edges Gene_Cloning -> Baculovirus_Production; Baculovirus_Production -> Protein_Expression; Protein_Expression -> Enzyme_Assay; Enzyme_Assay -> Product_Analysis; Product_Analysis -> Functional_Confirmation; }

Figure 3: Workflow for heterologous expression and functional characterization of candidate biosynthetic enzymes.Conclusion and Future Directions

The biosynthesis of this compound in Coleoptera is a compelling area of research with significant implications for understanding insect chemical ecology and developing novel pest management strategies. While the complete pathway is yet to be definitively elucidated, the proposed route, originating from fatty acid metabolism and involving key enzymatic modifications by cytochrome P450s and fatty acyl-CoA reductases, provides a strong framework for future investigation. The experimental protocols detailed in this guide offer a roadmap for researchers to systematically unravel this enigmatic pathway. Future efforts should focus on the identification and characterization of the specific enzymes involved, particularly the elusive 3-hydroxylase, in a model coleopteran species. Such discoveries will not only fill a critical knowledge gap but also open doors to the biotechnological production of this and other valuable semiochemicals.

References

- 1. Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera | eLife [elifesciences.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Insect P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Gut transcriptome analysis of P450 genes and cytochrome P450 reductase in three moth species feeding on gymnosperms or angiosperms [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Functional Characterization of Drosophila melanogaster CYP6A8 Fatty Acid Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acyl-CoA reductases of birds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Common Cerambycid Pheromone Components as Attractants for Longhorn Beetles (Cerambycidae) Breeding in Ephemeral Oak Substrates in Northern Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heterologous expression of insect P450 enzymes that metabolize xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

3-Undecanol as a Semiochemical in Pest Management: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semiochemicals, chemical signals that mediate interactions between organisms, are increasingly integral to modern integrated pest management (IPM) strategies. These compounds offer a targeted and environmentally benign alternative to broad-spectrum pesticides. Among the vast array of semiochemicals, 3-undecanol, a secondary fatty alcohol, has been identified as a pheromone in several insect species. This technical guide provides an in-depth overview of the current understanding of this compound and its isomers as semiochemicals, with a focus on their potential applications in pest management. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows.

This compound and its Isomers in Insect Communication

This compound and its structural isomer, 1-undecanol (B7770649), have been identified as behaviorally active compounds for several insect species. While this compound is listed as a pheromone for the cuckoo bee Coelioxys quadridentata and the red postman butterfly Heliconius erato, quantitative data on its effects on these species are limited. In contrast, significant research has been conducted on the synergistic effect of 1-undecanol on the sex pheromone of the oriental fruit moth, Grapholita molesta, a major pest of stone and pome fruits.

Grapholita molesta (Oriental Fruit Moth)

Research has demonstrated that while 1-undecanol alone does not attract male G. molesta, it significantly enhances the attractiveness of the primary sex pheromone, (Z)-8-dodecenyl acetate.[1] This synergistic effect makes it a promising candidate for improving the efficacy of pheromone-based monitoring and control strategies for this pest.

Quantitative Data: Field Trapping of Grapholita molesta

The following table summarizes the mean number of male G. molesta captured in traps baited with the sex pheromone alone versus in combination with 1-undecanol at different dosages.

| Treatment | Dose (mg) | Mean No. of Moths Captured (±SE) | Statistical Significance (p < 0.05) |

| Sex Pheromone (Ph) | 100 | 25.3 ± 2.5 a | - |

| Ph + 1-undecanol | 50 | 38.7 ± 3.1 b | Yes |

| Ph + 1-undecanol | 100 | 45.1 ± 3.8 b | Yes |

| Ph + 1-undecanol | 200 | 35.6 ± 2.9 b | Yes |

| 1-undecanol alone | 50-200 | 0 ± 0 c | - |

| Control (unbaited) | - | 0 ± 0 c | - |

| Data adapted from a field study on G. molesta attraction. Means followed by the same letter are not significantly different. |

Coelioxys quadridentata (Sharp-tailed Cuckoo Bee)

The Pherobase database lists this compound as a pheromone for the cleptoparasitic bee Coelioxys quadridentata. These bees lay their eggs in the nests of other bees, and their larvae consume the provisions intended for the host's offspring. It is plausible that this compound plays a role in host location or mate recognition. However, peer-reviewed studies with quantitative data on the behavioral or electrophysiological responses of C. quadridentata to this compound are currently lacking. Further research is required to validate this claim and elucidate the specific function of this compound in the chemical ecology of this species.

Heliconius erato (Red Postman Butterfly)

Experimental Protocols

The investigation of semiochemicals like this compound involves a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of an insect's antenna to a volatile stimulus. It is a primary screening tool to identify compounds that can be detected by the insect's olfactory system.

Generalized EAG Protocol:

-

Insect Preparation: An adult insect is immobilized, and one antenna is excised at the base.

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a conductive solution.

-

Odorant Delivery: A purified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of the test compound (e.g., this compound) is injected into the airstream.

-

Signal Recording: The change in electrical potential between the electrodes is amplified and recorded. The amplitude of the EAG response is indicative of the level of antennal stimulation.

Behavioral Bioassays

Behavioral assays are crucial for determining the function of a semiochemical (e.g., attractant, repellent, synergist).

Wind Tunnel Bioassay for Grapholita molesta

-

Apparatus: A glass or acrylic wind tunnel with controlled airflow, temperature, and light conditions.

-

Insect Release: Male G. molesta are released at the downwind end of the tunnel.

-

Odor Source: A dispenser releasing the test compound(s) (e.g., sex pheromone with and without 1-undecanol) is placed at the upwind end.

-

Observation: The flight behavior of the moths is recorded, including upwind flight, casting, and contact with the source. The percentage of moths exhibiting these behaviors is quantified.

Field Trapping Experiments

-

Trap Design: Standard sticky traps or delta traps are used.

-

Lure Preparation: Lures containing the semiochemicals (e.g., rubber septa impregnated with the test compounds) are prepared.

-

Experimental Layout: Traps with different lure combinations (including a control) are deployed in a randomized block design in the field.

-

Data Collection: The number of target insects captured in each trap is recorded at regular intervals.

Signaling Pathways and Molecular Mechanisms

The perception of odorants like this compound in insects is initiated by the binding of these molecules to Olfactory Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs), which are housed in sensilla on the antennae.

While the specific ORs that detect this compound in the target species are yet to be definitively identified, research on G. molesta has identified several ORs that respond to plant volatiles, including alcohols. For instance, GmolOR12 has been shown to respond to decanol, a C10 alcohol.[2][3] It is plausible that a related OR is responsible for the detection of undecanols.

The general signaling cascade following odorant binding is as follows:

-

Odorant Binding: The volatile molecule enters the sensillum lymph and binds to an Odorant Binding Protein (OBP), which transports it to an OR on the OSN membrane.

-

Receptor Activation: The binding of the odorant to the OR activates the receptor, which is a ligand-gated ion channel.

-

Ion Channel Opening: The activated OR complex opens, allowing for an influx of cations into the neuron.

-

Depolarization and Action Potential: This influx of ions depolarizes the neuronal membrane, generating an action potential (nerve impulse).

-

Signal Transmission: The action potential travels down the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed.

Experimental Workflows

The process of identifying and validating a semiochemical for pest management typically follows a structured workflow.

Conclusion and Future Directions

This compound and its isomers show promise as semiochemicals for the management of certain insect pests. The synergistic effect of 1-undecanol on the sex pheromone of Grapholita molesta is a well-documented example of its potential to enhance current IPM strategies. However, significant research gaps remain, particularly for species like Coelioxys quadridentata and Heliconius erato, where the role of this compound is less understood.

Future research should focus on:

-

Quantitative Behavioral and Electrophysiological Studies: Conducting detailed dose-response experiments for C. quadridentata and H. erato to quantify their sensitivity and behavioral reactions to this compound.

-

Olfactory Receptor Deorphanization: Identifying and characterizing the specific olfactory receptors that bind to this compound and its isomers in these and other relevant insect species.

-

Field Validation: For species where this compound shows significant activity in the lab, conducting field trials to assess its efficacy under natural conditions for monitoring or control.

-

Enantiomer Specificity: Investigating the differential effects of the (R) and (S) enantiomers of this compound, as chirality often plays a crucial role in the specificity of semiochemical interactions.

By addressing these research questions, a more complete understanding of the role of this compound in insect communication can be achieved, paving the way for the development of novel and effective pest management tools.

References

Enantioselective Synthesis of (R)-3-Undecanol and (S)-3-Undecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (R)-3-Undecanol and (S)-3-Undecanol. Chiral secondary alcohols, such as the enantiomers of 3-undecanol, are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their precise stereochemistry is often crucial for their desired therapeutic effects. This document details key strategies, including enzymatic kinetic resolution and asymmetric reduction of the corresponding prochiral ketone, complete with experimental protocols and comparative data.

Overview of Synthetic Strategies

The primary routes for obtaining enantiomerically pure (R)- and (S)-3-undecanol involve two main approaches:

-

Enzymatic Kinetic Resolution (EKR): This method relies on the selective reaction of one enantiomer from a racemic mixture of this compound, catalyzed by an enzyme, typically a lipase (B570770). This leaves the unreacted enantiomer in high enantiomeric excess.

-

Asymmetric Reduction of 3-Undecanone (B1584539): This strategy involves the direct conversion of the prochiral ketone, 3-undecanone, into a single enantiomer of the alcohol using a chiral reducing agent or a catalyst.

Enzymatic Kinetic Resolution of (±)-3-Undecanol

Lipase-catalyzed kinetic resolution is a widely used and effective method for separating enantiomers of secondary alcohols.[1] The process typically involves the acylation of the racemic alcohol, where the enzyme selectively acylates one enantiomer at a much faster rate than the other.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic this compound.

Quantitative Data for Lipase-Catalyzed Resolution

| Acyl Donor | Substrate Conc. (M) | Enzyme/Substrate Ratio ( g/mol ) | Temp. (°C) | Time (min) | Substrate ee (%) | Reference |

| Butyric Acid | 1.5 | 13.8 | 40 | 180 | ~60 | [2] |

| Vinyl Acetate | 1.5 | 13.8 | 40 | 90 | ~90 | [2] |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from a general procedure for the kinetic resolution of secondary alcohols.[2]

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym 435®)

-

Vinyl acetate (acyl donor)

-

n-Hexane (solvent)

-

Magnetic stirrer

-

Thermostated reaction vessel

Procedure:

-

To a solution of racemic this compound (1.0 eq) in n-hexane, add the immobilized lipase (e.g., 10-20 mg per mmol of substrate).

-

Add vinyl acetate (1.1-1.5 eq) to the mixture.

-

Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (ee) of the substrate and product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.

-

Wash the enzyme with fresh solvent to recover any adsorbed product.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Separate the unreacted (S)-3-undecanol from the acylated product, (R)-3-undecyl acetate, using column chromatography.

-

To obtain (R)-3-undecanol, hydrolyze the separated (R)-3-undecyl acetate using a mild base (e.g., K₂CO₃ in methanol).

Asymmetric Reduction of 3-Undecanone

The asymmetric reduction of prochiral ketones is a direct and efficient method for producing enantiomerically pure alcohols.[3] This can be achieved using biocatalysts like baker's yeast or with chemical catalysts, such as those based on ruthenium complexes.

Reaction Pathway for Asymmetric Reduction

Caption: Asymmetric reduction of 3-undecanone to (R)- and (S)-3-undecanol using chiral catalysts.

Quantitative Data for Asymmetric Reduction of Ketones

The following table shows representative data for the asymmetric reduction of acetophenone (B1666503) derivatives using baker's yeast, which can provide an indication of the potential results for 3-undecanone.[3]

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

| Acetophenone | >80 | 70 | R | [3] |

| 4-Methylacetophenone | >80 | 65 | R | [3] |

| 4-Chloroacetophenone | >80 | 68 | R | [3] |

For metal-catalyzed hydrogenations, much higher enantioselectivities are often achieved. For example, the hydrogenation of α-chloroacetophenone using a Ru(OTf)--INVALID-LINK-- catalyst can yield the corresponding alcohol in 96% ee.

Experimental Protocol: Asymmetric Reduction with Baker's Yeast

This protocol is based on a general procedure for the asymmetric reduction of prochiral ketones using baker's yeast.[3]

Materials:

-

3-Undecanone

-

Baker's yeast

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Suspend baker's yeast in a solution of sucrose in warm water (around 30-40 °C) and allow it to activate for about 30 minutes.

-

Add 3-undecanone to the yeast suspension. The ketone can be added directly or dissolved in a minimal amount of a water-miscible solvent like ethanol (B145695) to aid dispersion.

-

Maintain the reaction mixture at a constant temperature (e.g., 30 °C) with gentle stirring for 24-72 hours. The progress of the reduction can be monitored by TLC or GC.

-

After the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.

-

Saturate the aqueous filtrate with NaCl and extract it multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting chiral this compound by column chromatography.

-

Determine the enantiomeric excess of the product by chiral GC or HPLC.

Conclusion

Both enzymatic kinetic resolution and asymmetric reduction are powerful and viable strategies for the enantioselective synthesis of (R)- and (S)-3-undecanol. The choice of method will depend on factors such as the availability of the starting material (racemic alcohol vs. ketone), the desired enantiomer, and the required level of enantiopurity. Lipase-catalyzed resolution offers a robust method for separating enantiomers from a racemic mixture, often with high selectivity. Asymmetric reduction provides a more direct route from the prochiral ketone, with the potential for very high enantiomeric excess, particularly with the use of sophisticated metal catalysts. The experimental protocols provided herein offer a solid foundation for researchers to develop and optimize the synthesis of these valuable chiral building blocks for applications in drug discovery and development.

References

- 1. jocpr.com [jocpr.com]

- 2. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Ecology of 3-Undecanol in Plant-Insect Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Undecanol, a secondary alcohol, is an intriguing semiochemical involved in the complex interplay between plants and insects. As a volatile organic compound (VOC), it can act as an attractant or repellent, influencing insect behavior such as host-plant selection, oviposition, and aggregation. This technical guide delves into the core aspects of the chemical ecology of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes. Understanding the role of this compound can provide valuable insights for the development of novel pest management strategies and the formulation of new attractants or repellents for various applications, including public health and agriculture.

Data Presentation

The following tables summarize the available quantitative data on the effects of undecanols and related compounds on insect behavior and physiology. Due to the limited specific data for this compound, information on the closely related 2-undecanol (B40161) is also presented to provide a comparative context.

Table 1: Behavioral Responses of Insects to Undecanols in Olfactometer Assays

| Insect Species | Compound | Concentration | Assay Type | Behavioral Response (% Attraction/Repellency) | Reference |

| Grapholita molesta (Oriental Fruit Moth) | 1-Undecanol (B7770649) | 50 mg, 100 mg, 200 mg | Field Trap | Synergist with sex pheromone, increasing male capture | [1] |

| Aedes aegypti (Yellow Fever Mosquito) | Undecanoic Acid | 3.6 µg/cm² | In vitro bioassay | Minimum Effective Dose (MED) for repellency | [2] |

Table 2: Electrophysiological Responses of Insects to Undecanols and Related Alcohols

| Insect Species | Olfactory Receptor/Neuron | Compound | Response (spikes/s ± SEM) | Measurement Method | Reference |

| Drosophila melanogaster | Or47b expressing OSN | 2-Undecanol | 155 ± 10 | Single-Sensillum Recording (SSR) | [3] |

| Drosophila melanogaster | Or47b expressing OSN | 2-Decanol | 120 ± 8 | Single-Sensillum Recording (SSR) | [3] |

| Drosophila melanogaster | Or47b expressing OSN | 2-Nonanol | 85 ± 6 | Single-Sensillum Recording (SSR) | [3] |

| Drosophila melanogaster | Or47b expressing OSN | 2-Octanol | 40 ± 5 | Single-Sensillum Recording (SSR) | [3] |

| Athetis dissimilis | Female Antenna | Undecane (B72203) | 0.24 ± 0.02 mV | Electroantennography (EAG) | [4] |

Note: The response to 2-undecanol is the highest among the tested homologous series in Drosophila, suggesting a potential high sensitivity to C11 secondary alcohols.[3] The EAG response to undecane in Athetis dissimilis indicates that insects can detect C11 hydrocarbons.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. Below are protocols for key experiments cited in the study of plant-insect interactions involving volatile compounds like this compound.

Y-Tube Olfactometer Bioassay

This bioassay is a standard method to assess the behavioral response (attraction or repellency) of an insect to a specific volatile compound.[5][6][7]

Objective: To determine if an insect is attracted to, repelled by, or indifferent to this compound.

Materials:

-

Y-tube olfactometer (glass or PTFE)

-

Air pump or compressed air source

-

Flow meters

-

Humidifier (e.g., gas washing bottle with distilled water)

-

Activated charcoal filter

-

Odor source chambers

-

Filter paper

-

This compound

-

Solvent (e.g., paraffin (B1166041) oil or hexane)

-

Test insects

Procedure:

-

Setup: Assemble the Y-tube olfactometer. Connect the air source to the charcoal filter and then to the humidifier. Split the airflow and connect it to the two odor source chambers through flow meters. Connect the outlets of the odor source chambers to the arms of the Y-tube.

-

Stimulus Preparation: Prepare a solution of this compound in a suitable solvent at the desired concentration. Apply a known volume of the this compound solution to a filter paper and place it in one of the odor source chambers. In the other chamber, place a filter paper with the same volume of solvent only (control).

-

Acclimatization: Place the test insects in a clean, ventilated container for a period of acclimatization (e.g., 1 hour) before the experiment.

-

Assay: Introduce a single insect at the base of the Y-tube. Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks a predetermined distance into one of the arms.

-

Data Collection: Record the number of insects choosing the arm with this compound, the control arm, and the number of insects that make no choice.

-

Replication and Cleaning: After each trial, clean the Y-tube thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors. Rotate the arms of the Y-tube between trials to avoid positional bias. Replicate the experiment with a sufficient number of insects for statistical analysis.

References

- 1. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]

- 2. A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unveiling the Binding Dynamics of 3-Undecanol in Insect Olfactory Systems: A Technical Guide

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of 3-undecanol receptor binding affinity studies within insect models. As the scientific community continues to unravel the complexities of insect olfaction for applications in pest management and disease vector control, understanding the interactions between semiochemicals like this compound and their corresponding receptors is paramount. This document provides a comprehensive overview of the current quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Quantitative Data Summary: Receptor and Binding Protein Affinity

The binding affinity of odorants to insect olfactory receptors (ORs) and odorant-binding proteins (OBPs) is a critical measure of their potential efficacy as attractants or repellents. While specific quantitative data for this compound is limited in publicly available research, studies on closely related isomers and analogous long-chain alcohols provide valuable insights into the binding dynamics.

Table 1: Competitive Binding Affinity of Undecanol (B1663989) with an Insect Odorant-Binding Protein

This table summarizes the binding affinity of undecanol with the odorant-binding protein 3 from the Chinese citrus fly, Bactrocera minax (BminOBP3). The data was obtained through a fluorescence competitive binding assay.

| Insect Species | Protein | Ligand | Dissociation Constant (Ki) in μM |

| Bactrocera minax | BminOBP3 | Undecanol | 11.59 ± 0.51 |

Data sourced from Gao et al., 2023.

Table 2: Electrophysiological Response of a Drosophila melanogaster Olfactory Receptor to 2-Undecanol (B40161) and Related Alcohols

The following data, derived from single-sensillum recording (SSR) experiments, illustrates the response of the Drosophila melanogaster olfactory receptor Or47b to 2-undecanol and other secondary alcohols. This serves as a representative example of how receptor responses to specific isomers are quantified.

| Odorant | Chemical Structure | Carbon Chain Length | D. melanogaster Or47b Response (spikes/s ± SEM) |

| 2-Undecanol | CH₃(CH₂)₈CH(OH)CH₃ | 11 | 155 ± 10 |

| 2-Decanol | CH₃(CH₂)₇CH(OH)CH₃ | 10 | 120 ± 8 |

| 2-Nonanol | CH₃(CH₂)₆CH(OH)CH₃ | 9 | 85 ± 6 |

| 2-Octanol | CH₃(CH₂)₅CH(OH)CH₃ | 8 | 40 ± 5 |

| 2-Heptanol | CH₃(CH₂)₄CH(OH)CH₃ | 7 | 15 ± 3 |

| Control (Paraffin Oil) | - | - | 2 ± 1 |

Note: This data is a representative compilation from typical SSR experiments and highlights the trend of receptor response based on carbon chain length.[1]

Experimental Protocols

Detailed and replicable methodologies are the bedrock of scientific advancement. The following sections provide comprehensive protocols for the key experimental techniques used to assess the binding affinity of compounds like this compound in insect models.

Single-Sensillum Recording (SSR)

SSR is a powerful electrophysiological technique that allows for the direct measurement of the activity of individual olfactory sensory neurons (OSNs) in response to volatile compounds.

Objective: To measure the action potentials (spikes) generated by an OSN housed within a single sensillum upon stimulation with this compound.

Methodology:

-

Insect Preparation:

-

An adult insect is immobilized, often by placing it in a truncated pipette tip with its head and antennae exposed.[1]

-

The insect is secured to a microscope slide or a custom holder using dental wax or double-sided tape to prevent movement.[2]

-

The antenna is carefully positioned and stabilized, frequently with a fine glass capillary or an insect pin.[1]

-

-

Electrode Placement:

-

A sharp, tungsten or glass microelectrode filled with a conductive solution (e.g., sensillum lymph saline) serves as the recording electrode.[1]

-

The reference electrode, a sharpened tungsten or silver wire, is inserted into a non-critical part of the insect's body, such as the eye or abdomen, to ensure a stable electrical potential.[3]

-

Under high magnification, the recording electrode is carefully inserted through the cuticle at the base of a single olfactory sensillum.[1][3]

-

-

Odorant Delivery:

-

A continuous stream of purified and humidified air is passed over the antennal preparation.[3]

-

This compound and other test odorants are diluted in a suitable solvent (e.g., paraffin (B1166041) oil or hexane).

-

A known volume of the diluted odorant is applied to a small piece of filter paper, which is then placed inside a Pasteur pipette or a specialized cartridge.[3][4] The solvent is allowed to evaporate for a few seconds.[3]

-

A puff of air from a stimulus controller is directed through the odorant-containing pipette, introducing the volatile compound into the continuous airstream for a defined duration (e.g., 500 ms).[1]

-

-

Data Acquisition and Analysis:

-

The electrical signals from the electrodes are amplified, filtered, and digitized.[1]

-

Specialized software is used to record and visualize the action potentials (spikes).

-

If multiple OSNs are present within the same sensillum, spike sorting algorithms are employed to distinguish their individual responses.[1]

-

The response is quantified by counting the number of spikes during the stimulus presentation and subtracting the spontaneous firing rate in the period immediately preceding the stimulus.[1]

-

Fluorescence Competitive Binding Assay

This in vitro assay is commonly used to determine the binding affinities of ligands to OBPs.

Objective: To determine the dissociation constant (Ki) of this compound to a specific insect OBP.

Methodology:

-

Protein Expression and Purification:

-

The gene encoding the OBP of interest is cloned and expressed in a suitable system, such as E. coli.

-

The recombinant OBP is then purified using techniques like affinity chromatography.

-

-

Fluorescence Measurements:

-

Emission fluorescence spectra are measured on a fluorescence spectrophotometer.[5]

-

A fluorescent probe, typically N-phenyl-1-naphthylamine (1-NPN), is used. The binding of 1-NPN to the OBP results in an increase in fluorescence intensity.

-

The dissociation constant of the OBP/1-NPN complex is determined by titrating a solution of the OBP with increasing concentrations of 1-NPN.[5]

-

-

Competitive Binding:

-

A solution containing the OBP and 1-NPN at fixed concentrations is prepared.

-

Aliquots of the competitor ligand (this compound) are added to the solution in increasing concentrations.

-

The displacement of 1-NPN from the OBP's binding pocket by this compound leads to a decrease in fluorescence intensity.

-

The IC50 value (the concentration of the ligand that displaces 50% of the fluorescent probe) is determined from the resulting dose-response curve.

-

-

Data Analysis:

-

The binding affinity (Ki) of the competitor ligand is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = [IC50] / (1 + [1-NPN] / K1-NPN), where [1-NPN] is the free concentration of 1-NPN and K1-NPN is the dissociation constant of the protein/1-NPN complex.[6]

-

Mandatory Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the generalized signaling cascade initiated upon the binding of an odorant molecule to an olfactory receptor complex in an insect olfactory sensory neuron.

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Single-Sensillum Recording (SSR)

This diagram outlines the sequential steps involved in conducting a single-sensillum recording experiment to measure an insect's neuronal response to an odorant.

Caption: Workflow for Single-Sensillum Recording (SSR).

Logical Flow of a Competitive Binding Assay

The following diagram illustrates the logical progression and principle of a competitive fluorescence binding assay used to determine the binding affinity of a test ligand.

Caption: Principle of the competitive fluorescence binding assay.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Electrophysiological Recording from Drosophila Trichoid Sensilla in Response to Odorants of Low Volatility [jove.com]

- 5. Molecular and Functional Characterization of Three Odorant-Binding Protein from Periplaneta americana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Investigating the Genetic Basis of 3-Undecanol Production in Insects: A Technical Guide

Executive Summary

3-Undecanol, a secondary alcohol, plays a crucial role in the chemical communication of various insect species, most notably as a trail pheromone in certain ant species. Understanding the genetic underpinnings of its biosynthesis is paramount for developing novel, targeted pest management strategies and for advancing our fundamental knowledge of insect chemical ecology. This technical guide provides a comprehensive overview of the current understanding and proposed genetic and enzymatic pathways responsible for this compound production in insects. Drawing upon research in cuticular hydrocarbon (CHC) biosynthesis and the function of key enzyme families, this document outlines the likely genetic basis, details experimental protocols for gene identification and functional characterization, and presents quantitative data from relevant studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of insect biochemistry, genetics, and chemical ecology.

Introduction to this compound in Insect Communication

Chemical communication is a cornerstone of insect behavior, mediating interactions related to mating, foraging, defense, and social organization. Semiochemicals, the chemical signals that carry information, are structurally diverse and often species-specific. This compound has been identified as a key semiochemical, particularly in social insects. For instance, it is a component of the trail pheromone in ants of the genus Lasius, guiding nestmates to food sources. [1][2]The specificity of this signal is critical for maintaining colony cohesion and foraging efficiency. The biosynthesis of such specific compounds is under precise genetic control, involving a cascade of enzymatic reactions.

Proposed Biosynthetic Pathway of this compound

While the complete genetic pathway for this compound synthesis has not been fully elucidated in any single insect species, a putative pathway can be constructed based on the well-established principles of cuticular hydrocarbon (CHC) biosynthesis. CHCs are a diverse class of lipids that form the outer layer of the insect cuticle and serve as precursors for many pheromones. The proposed pathway for this compound involves three main stages:

-

De Novo Fatty Acid Synthesis and Elongation: The carbon backbone of this compound is likely derived from the fatty acid synthesis (FAS) pathway. Acetyl-CoA is converted to malonyl-CoA, and a multi-enzyme fatty acid synthase complex iteratively adds two-carbon units to produce a C16 fatty acid (palmitoyl-CoA). A series of elongase enzymes then extend the carbon chain to the required length, in this case, likely a C12 or C14 precursor which is subsequently shortened.

-

Conversion to Undecane (B72203): The fatty acyl-CoA precursor is then converted to the C11 alkane, undecane. This step is catalyzed by a P450 enzyme of the CYP4G family, which functions as an oxidative decarbonylase, removing the carboxyl group from a fatty aldehyde precursor.

-

Hydroxylation of Undecane: The final and key step in the formation of this compound is the regioselective hydroxylation of undecane at the third carbon position. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 (CYP) monooxygenase. CYP enzymes are a large and diverse family of enzymes known for their role in metabolizing a wide range of endogenous and exogenous compounds, including the hydroxylation of hydrocarbons. [3][4][5] The following diagram illustrates this proposed pathway:

Proposed biosynthetic pathway for this compound in insects.

Key Genes and Enzyme Families

Based on the proposed pathway, several key gene families are implicated in the production of this compound.

Fatty Acid Synthases (FAS) and Elongases

-

Function: These enzymes are responsible for building the carbon backbone of the precursor molecules.

-

Genetic Evidence: Transcriptomic studies of insect oenocytes and pheromone glands consistently show high expression of genes encoding fatty acid synthases and elongases. [6][7]While not specific to this compound, they are essential for providing the necessary precursors.

Fatty Acyl-CoA Reductases (FARs)

-

Function: FARs catalyze the reduction of fatty acyl-CoAs to fatty aldehydes, a crucial step before decarbonylation.

-

Genetic Evidence: The FAR gene family has been shown to be involved in the biosynthesis of fatty alcohol pheromones in numerous insect species. [8]

Cytochrome P450 Family 4, Subfamily G (CYP4G)

-

Function: These enzymes act as oxidative decarbonylases, converting long-chain fatty aldehydes to hydrocarbons.

Cytochrome P450 Monooxygenases (CYPs) - Putative Hydroxylases

-

Function: This is the most critical and least characterized step for this compound synthesis. A specific CYP enzyme is hypothesized to hydroxylate undecane at the C3 position.

-

Genetic Evidence: While no specific CYP has been definitively linked to this compound production, the vast diversity of insect CYPs and their known roles in hydrocarbon metabolism make them the primary candidates. [9]The genome of the jet ant, Lasius fuliginosus, a known producer of this compound, provides a valuable resource for identifying candidate CYP genes. [10]

Quantitative Data on Pheromone Production

| Insect Species | Gland/Source | Compound | Quantity/Ratio | Reference |

| Lasius fuliginosus | Dufour's Gland | This compound | Major Component of Trail Pheromone | [1] |

| Solenopsis invicta (Fire Ant) | Dufour's Gland | (Z,E)-α-farnesene | Major Trail Pheromone Component | [8] |

Note: This table will be populated with more specific quantitative data for this compound as further research becomes available. The data for Solenopsis invicta is provided as an example of trail pheromone composition.

Experimental Protocols for Gene Identification and Functional Validation

Identifying the specific genes involved in this compound biosynthesis requires a multi-pronged approach combining transcriptomics, functional genomics, and biochemical assays.

Transcriptome Analysis of Pheromone-Producing Tissues

This protocol aims to identify candidate genes that are highly expressed in the tissues responsible for this compound synthesis, such as the Dufour's gland in ants.

Methodology:

-

Tissue Dissection: Dissect the Dufour's glands from multiple individuals of the target insect species (e.g., Lasius fuliginosus). As a control, collect other tissues not expected to be involved in pheromone production (e.g., muscle tissue).

-

RNA Extraction: Immediately extract total RNA from the dissected tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) to preserve RNA integrity.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Map the reads to the reference genome if available.

-

Perform differential gene expression analysis to identify transcripts that are significantly upregulated in the Dufour's gland compared to the control tissue.

-

Annotate the differentially expressed genes by sequence homology to known genes in databases (e.g., NCBI, UniProt) to identify candidate FAS, elongases, FARs, and CYPs.

-

The following workflow diagram illustrates this process:

References

- 1. researchgate.net [researchgate.net]

- 2. Trail pheromone - Wikipedia [en.wikipedia.org]

- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Hydrocarbon hydroxylation by cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]

- 5. Hydrocarbon hydroxylation by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loss of Drosophila pheromone reverses its role in sexual communication in Drosophila suzukii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pheromones mediating copulation and attraction in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ant Trail Pheromone Biosynthesis Is Triggered by a Neuropeptide Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The genome sequence of the jet ant, Lasius fuliginosus (Latreille, 1798) - PMC [pmc.ncbi.nlm.nih.gov]

3-Undecanol: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of 3-Undecanol and the methodologies applicable to its extraction and analysis. While this compound has been identified in select natural sources, quantitative data regarding its abundance remains limited in publicly available scientific literature. This document synthesizes the current knowledge to guide research and development efforts.

Natural Occurrences of this compound

This compound is a secondary fatty alcohol that has been identified as a minor constituent in the essential oils of certain plants and as a volatile organic compound (VOC) from other natural sources.

Botanical Sources

The primary documented botanical source of this compound is the plant species Angelica gigas Nakai, a medicinal herb predominantly used in traditional Korean medicine.[1] While the essential oil of Angelica gigas root has been analyzed, this compound is not reported as a major component.[2] Detailed compositional analyses of essential oils from various Angelica species have focused on the most abundant compounds, often overlooking the quantification of minor constituents like this compound.

| Natural Source | Part of Organism | Compound Class |

| Angelica gigas Nakai | Root | Secondary Alcohol / Volatile Organic Compound |

Table 1: Documented Botanical Source of this compound

Other Natural Sources

Beyond the plant kingdom, long-chain alcohols, including undecanol (B1663989) isomers, have been identified as volatile organic compounds (VOCs) produced by various microorganisms and as components of insect pheromones. While specific quantification of this compound is often not the focus of these studies, these sources represent potential areas for further investigation.

-

Microbial Volatile Organic Compounds (mVOCs): Fungi and bacteria are known to produce a wide array of volatile secondary metabolites, including various alcohols.[3][4][5] Some bacterial species have been shown to produce 1-undecanol, suggesting the potential for other isomers like this compound to be present in the volatolome of certain microorganisms.[6]

-

Insect Pheromones: Alcohols are a common class of compounds found in insect pheromones, used for chemical communication.[7] While specific examples often focus on other chain lengths and isomerizations, the investigation of insect semiochemicals could reveal this compound in specific species.

Extraction Methodologies

The extraction of this compound from natural sources relies on techniques suitable for the isolation of volatile and semi-volatile secondary metabolites from complex biological matrices. The choice of method depends on the source material and the desired purity and yield of the final product.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[8] This technique is particularly suitable for separating volatile compounds like this compound from non-volatile plant matrix components. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting vapor is then condensed and collected.

Experimental Protocol: General Steam Distillation for Angelica gigas Root

-

Preparation of Plant Material: Fresh or dried roots of Angelica gigas are ground or chopped to increase the surface area for efficient extraction.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask (for generating steam), a biomass flask (containing the plant material), a condenser, and a collection vessel.

-

Distillation: Steam is passed through the ground Angelica gigas root material. The steam, carrying the volatile essential oil components, travels to the condenser.

-

Condensation and Collection: The steam and volatile compound mixture is cooled in the condenser, returning it to a liquid state. The condensate, consisting of an aqueous layer (hydrosol) and the essential oil, is collected in a receiving flask.

-

Separation: Due to the low solubility of the essential oil in water, it will form a separate layer. The essential oil containing this compound can be separated from the aqueous layer using a separatory funnel.

-

Drying: The collected essential oil is dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water.

References

- 1. A Review of the Composition of the Essential Oils and Biological Activities of Angelica Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microbial volatile organic compounds: Antifungal mechanisms, applications, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. exqo.physik.uni-rostock.de [exqo.physik.uni-rostock.de]

- 5. Microbial volatile compounds in health and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327 [mdpi.com]

- 7. Insect pheromones - Wikipedia [en.wikipedia.org]

- 8. mountainroseherbs.com [mountainroseherbs.com]

3-Undecanol as a Putative Animal Metabolite: A Technical Guide for Researchers

Executive Summary: 3-Undecanol, a secondary fatty alcohol, is cataloged as an animal metabolite, yet its specific physiological functions, metabolic pathways, and concentrations in various species remain largely uncharted territory in scientific literature. This technical guide synthesizes the current, albeit limited, knowledge of this compound and extrapolates potential biological roles by drawing parallels with structurally similar long-chain alcohols. It aims to provide researchers, scientists, and drug development professionals with a foundational understanding and a framework for future investigation into this molecule. The guide outlines general methodologies for the analysis of long-chain alcohols in biological matrices and presents hypothetical diagrams for potential metabolic pathways and experimental workflows to stimulate further research.

Introduction to this compound

This compound (C11H24O) is a secondary alcohol, with the hydroxyl group located on the third carbon of an eleven-carbon chain.[1] While its presence has been noted in some plants, its classification as an animal metabolite by databases such as PubChem suggests it is endogenously produced or modified within animal systems, although specific details are lacking.[1] Long-chain alcohols analogous to this compound are known to play significant roles in intercellular communication, acting as pheromones, and contributing to the structural integrity of cellular membranes.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's chemical and physical properties is fundamental for designing experiments to elucidate its biological functions.

| Property | Value | Source |

| Molecular Formula | C11H24O | [1] |

| Molecular Weight | 172.31 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (estimated) | [2] |

| Boiling Point | 229.00 to 230.00 °C @ 760.00 mm Hg (estimated) | [2] |

| Water Solubility | 49.73 mg/L @ 25 °C (estimated) | [2] |

| logP (o/w) | 4.249 (estimated) | [2] |

Potential Physiological Functions and Signaling Pathways

Direct evidence for the physiological roles of this compound in animals is currently unavailable. However, based on the known functions of other long-chain secondary alcohols, several hypotheses can be formulated.

Pheromonal Communication

Many insects utilize long-chain alcohols as pheromones for alarm signaling, trail-following, and mating. While there is no specific evidence for this compound, its structural similarity to known insect pheromones suggests it could have a role in chemical communication in some species.

Membrane Fluidity and Signaling

Fatty alcohols can be incorporated into cell membranes, influencing their fluidity and the function of membrane-bound proteins. Changes in membrane composition can affect signaling cascades. It is conceivable that this compound or its metabolites could modulate cellular processes through this mechanism.

Hypothetical Signaling Pathway

Given the lack of defined signaling pathways for this compound, a generalized pathway for a lipophilic molecule interacting with a cell-surface receptor is presented below. This is a speculative model to guide experimental design.

Hypothetical G-protein coupled receptor signaling pathway for this compound.

Putative Biosynthesis and Metabolism

The biosynthetic pathway for this compound in animals has not been elucidated. It is likely derived from fatty acid metabolism. One plausible hypothesis is the reduction of a corresponding ketone, 3-undecanone, which itself could be a product of fatty acid oxidation.

Below is a diagram illustrating a hypothetical metabolic pathway for the formation and degradation of this compound.

A speculative metabolic pathway for this compound in an animal cell.

Experimental Protocols for Investigation

As there are no established protocols specifically for this compound, this section provides a generalized workflow for the identification and quantification of long-chain alcohols in biological samples. This can serve as a starting point for developing a specific methodology for this compound.

Sample Preparation and Extraction

-

Homogenization : Biological tissues should be homogenized in a suitable buffer. For liquid samples like plasma or urine, homogenization may not be necessary.

-

Liquid-Liquid Extraction (LLE) :

-

To an aliquot of the homogenate or liquid sample, add a water-immiscible organic solvent (e.g., hexane, diethyl ether, or a mixture thereof).

-

Vortex vigorously to ensure thorough mixing and partitioning of the lipophilic alcohol into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully collect the organic layer containing the analyte.

-

Repeat the extraction process on the aqueous layer to maximize recovery.

-

-

Solid-Phase Extraction (SPE) :

-

Condition a C18 SPE cartridge with an appropriate solvent (e.g., methanol) followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a polar solvent to remove hydrophilic impurities.

-

Elute the long-chain alcohol with a non-polar organic solvent.

-

-

Solvent Evaporation and Reconstitution :

-

Evaporate the collected organic solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the analytical instrument.

-

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic peak shape. Mass spectrometry provides sensitive and specific detection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : While less common for this type of alcohol, LC-MS can also be employed, particularly with atmospheric pressure chemical ionization (APCI).

The following diagram illustrates a general experimental workflow for the analysis of this compound from a biological sample.

General experimental workflow for this compound analysis.

Future Directions

The field is wide open for the investigation of this compound in animal physiology. Key research questions include:

-

In which animal species and tissues is this compound present, and at what concentrations?

-

What are the biosynthetic and metabolic pathways of this compound?

-

Does this compound have a role as a pheromone or in other forms of chemical communication?

-

Does this compound or its metabolites interact with specific cellular receptors or signaling pathways?

-

What are the toxicological and pharmacological profiles of this compound?

Addressing these questions will require the development of sensitive and specific analytical methods and the application of modern biological techniques. This guide provides a starting point for researchers to embark on the exciting journey of uncovering the roles of this enigmatic animal metabolite.

References

An In-depth Technical Guide to the Antimicrobial and Bacteriostatic Activity of 3-Undecanol

Abstract: 3-Undecanol, a secondary fatty alcohol, has garnered interest for its biological activities, including its potential as an antimicrobial agent. This document provides a comprehensive technical overview of the current scientific understanding of this compound's antimicrobial and bacteriostatic properties. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antimicrobial compounds. This guide synthesizes available quantitative data, details the experimental protocols used for its evaluation, and visualizes key processes and proposed mechanisms of action.

Antimicrobial and Bacteriostatic Spectrum

The antimicrobial efficacy of this compound has been evaluated against a panel of bacteria and fungi. Research indicates that its activity is selective. Notably, this compound demonstrates significant bacteriostatic and fungistatic effects against the Gram-positive bacterium Bacillus subtilis and the mould Aspergillus niger.[1][2] In contrast, within the tested concentration ranges of the cited study, it did not show significant activity against the Gram-negative bacterium Escherichia coli or the yeast Candida mycoderma.[1][2]

Compared to its related ketone (undecan-3-one) and ester (undec-3-yl acetate), this compound (the alcohol) revealed better bacteriostatic activity in certain cases, although it was not active against C. mycoderma.[1] The ester derivative, undec-3-yl acetate, was found to have the weakest antimicrobial activity of the three compounds tested.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the quantitative data on the antimicrobial activity of this compound against various microorganisms. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]

| Microorganism | Type | MIC of this compound (µl/ml) | Reference |

| Bacillus subtilis | Gram-positive Bacteria | 1 µl/ml | [1][2] |

| Aspergillus niger | Mould | 1 µl/ml | [1][2] |

| Escherichia coli | Gram-negative Bacteria | > 10 µl/ml (Inactive) | [1][2] |

| Candida mycoderma | Yeast | > 10 µl/ml (Inactive) | [1][2] |

Proposed Mechanism of Antimicrobial Action

While the precise signaling pathway for this compound has not been fully elucidated, the mechanism can be inferred from studies on other long-chain fatty alcohols.[3] The primary mode of action is believed to be the disruption of the microbial cell membrane's structural integrity.[3][4]

The proposed mechanism involves the following steps:

-

Interaction with Cell Membrane: The lipophilic aliphatic chain of this compound facilitates its intercalation into the lipid bilayer of the microbial cell membrane.[4]

-

Membrane Perturbation: This insertion disrupts the ordered structure of the membrane lipids, leading to a loss of membrane integrity.[4]

-

Increased Permeability: The disruption causes an increase in membrane permeability, allowing for the uncontrolled leakage of essential intracellular components, such as potassium ions (K+) and ATP.[3][5]

-

Inhibition of Cellular Processes: The loss of the electrochemical gradient across the membrane and the depletion of vital molecules inhibit essential cellular processes, including energy production and transport.[6] This ultimately leads to the cessation of growth (bacteriostatic effect) and cell death (bactericidal effect).

Experimental Protocols

The evaluation of this compound's antimicrobial activity was primarily conducted using an impedimetric method combined with traditional plate counting to determine the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC).[1][2]

Protocol: MIC/MBC Determination via Impedimetric and Plate Count Method

This protocol details the steps used to assess the viability of microbial populations in the presence of this compound.

1. Preparation of Inoculum:

-

Culture the test microorganism (bacteria, yeast, or mould) on an appropriate growth medium to obtain a fresh culture.

-

Prepare a suspension of the microbial cells in a physiological salt solution (e.g., 0.85% NaCl).

-

Standardize the suspension to a density of approximately 10^7 Colony Forming Units per milliliter (CFU/ml).[1]

2. Assay Setup:

-

In the wells of an impedimeter module or a 96-well microtiter plate, add 0.1 ml of the standardized cell suspension.[1]

-

Add the desired volume of this compound to achieve the target concentrations (e.g., 1, 5, 10, 20, or 30 µl).[1]

-